2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-4-24-12-14-25(15-13-24)11-7-10-22-21(27)20(26)19-16(2)23(3)18-9-6-5-8-17(18)19/h5-6,8-9H,4,7,10-15H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZKHFPVTOFSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,2-dimethyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a base.
Amide Formation: The final step involves the formation of the amide bond.
Chemical Reactions Analysis
2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Modified Amine Side Chains
Compound 11a–c ():
- Structure: N-(3-(Dimethylamino)propyl)-2-oxoacetamide derivatives with octylsulfonamido-biphenyl groups.
- Key Differences: Side Chain: Dimethylaminopropyl vs. ethylpiperazinepropyl in the target compound. Core: Biphenyl sulfonamide vs. dimethylindole.
- Implications: The ethylpiperazine group in the target compound likely improves solubility and receptor binding (e.g., serotonin or dopamine receptors) compared to dimethylamino groups . The dimethylindole core may confer greater metabolic stability than the sulfonamide-linked biphenyl system.
Compound 2a ():
- Structure : 2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide.
- Key Differences :
- Side Chain : Pyrazole vs. ethylpiperazinepropyl.
- Substituents : 4-Fluorobenzyl and methoxy groups on indole vs. 1,2-dimethylindole.
- The ethylpiperazine side chain may offer stronger basicity and ionizability, favoring aqueous solubility.
Heterocyclic and Fluorinated Analogues
Perfluorinated Sulfonamides ():
- Examples: N-[3-(Dimethylamino)propyl]-undecafluoropentanesulfonamide.
- Key Differences :
- Core : Perfluorinated sulfonamides vs. dimethylindole-2-oxoacetamide.
- Implications :
Oxadiazole Derivatives ():
- Structure : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
- Key Differences :
- Heterocycle : Oxadiazole-sulfanyl vs. 2-oxoacetamide.
- Substituents : Indolylmethyl vs. dimethylindole.
Piperazine-Modified Analogues
C24H28N4O3 ():
- Structure : 2-(1H-Indol-3-yl)-N-[3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl]-2-oxoacetamide.
- Key Differences :
- Piperazine Substituent : 4-Methoxyphenyl vs. 4-ethyl in the target compound.
- Indole Substitution : Unsubstituted indole vs. 1,2-dimethylindole.
- Implications :
Research Implications
The ethylpiperazinepropyl side chain and dimethylindole core in the target compound synergistically enhance solubility, metabolic stability, and receptor engagement compared to analogs. Structural modifications in similar compounds highlight the necessity of balancing lipophilicity and polarity for optimized pharmacokinetics and efficacy. Further studies should explore in vitro receptor binding assays and in vivo ADMET profiling to validate these hypotheses.
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide is a derivative of indole and piperazine, which are known for their diverse biological activities. This article explores its biological activity, including its synthesis, structure, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.39 g/mol. The structure features an indole ring, a piperazine moiety, and an acetamide group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the indole and piperazine components. The Ugi reaction is often employed due to its efficiency in creating complex molecules from simple precursors. The detailed synthetic pathway can be summarized as follows:
- Formation of Indole Derivative : Start with 1H-indole derivatives and react them with appropriate acylating agents.
- Piperazine Integration : Introduce the piperazine moiety through alkylation or acylation reactions.
- Final Coupling : Combine the two components using coupling reactions to yield the final product.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.00 |
| MCF7 | 6.50 |
| A549 | 7.25 |
These findings suggest that the compound may induce apoptosis in cancer cells, leading to cell cycle arrest and reduced proliferation.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Apoptosis Induction : Flow cytometry analysis indicates that treated cells undergo significant apoptosis.
- Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in treated cells, preventing progression to mitosis.
Case Studies
A notable study investigated the effects of similar indole derivatives on glioma cells. The results indicated that these compounds could inhibit cell growth effectively while sparing normal fibroblast cells, highlighting their potential as selective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
